molecular formula C11H13N3 B1323317 6-(Piperidin-1-yl)pyridine-3-carbonitrile CAS No. 501378-38-7

6-(Piperidin-1-yl)pyridine-3-carbonitrile

Cat. No. B1323317
M. Wt: 187.24 g/mol
InChI Key: FOETXRQFXRLQGP-UHFFFAOYSA-N
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Description

6-(Piperidin-1-yl)pyridine-3-carbonitrile is a chemical compound that features a pyridine ring substituted with a piperidinyl group and a carbonitrile group. This structure is a common motif in various synthesized pyridine derivatives, which are of interest due to their potential applications in pharmaceuticals and materials science.

Synthesis Analysis

The synthesis of related pyridine derivatives often involves multi-component reactions. For instance, a three-component reaction involving β-ketonitriles, pyridinium ylides, and aldehydes in the presence of piperidine can lead to the formation of trans-4,5-dihydrofuran-3-carbonitriles and 2-hydroxy-2H-pyran-5-carbonitriles . Another example is the synthesis of 2-amino-4-(4-methoxyphenyl)-6-(piperidin-1-yl)pyridine-3,5-dicarbonitrile using malononitrile, 4-methoxybenzaldehyde, and piperidine, which yields a product through a one-pot reaction at room temperature .

Molecular Structure Analysis

The molecular structure of pyridine derivatives can be characterized using various spectroscopic methods. For example, the structure of a dichlorothiophene-substituted pyridine derivative was elucidated using 1H, 13C NMR, and 2D NMR spectra, as well as X-ray single crystal analysis . Similarly, the structure of a piperidinyl-substituted pyridine derivative was confirmed by 1H NMR, MS, and X-ray single crystal diffraction .

Chemical Reactions Analysis

Pyridine derivatives can participate in various chemical reactions due to their reactive sites. The presence of a carbonitrile group can lead to nucleophilic addition reactions, while the piperidinyl group can be involved in reactions typical of secondary amines. The specific reactivity would depend on the substitution pattern and the presence of other functional groups in the molecule.

Physical and Chemical Properties Analysis

The physical and chemical properties of pyridine derivatives are influenced by their molecular structure. For instance, the crystal structure analysis of a piperidinyl-substituted pyridine derivative revealed that the piperidine ring adopts a chair conformation and the pyridine ring is essentially planar . The presence of substituents can affect the compound's solubility, melting point, and stability. Spectroscopic analysis, such as IR and UV-vis absorption, can provide insights into the electronic properties of these compounds .

Scientific Research Applications

Crystal Structure and Molecular Docking

6-(Piperidin-1-yl)pyridine-3-carbonitrile derivatives have been studied for their crystal structure and molecular docking properties. For example, the crystal structure of certain pyridine derivatives with piperidine rings has been elucidated using single-crystal X-ray diffraction. These compounds have shown potential as inhibitors of Nicotinamidephosphoribosyltransferase (NAMPT), which is significant in increasing sensitivity to apoptosis in cells and tumors (Venkateshan et al., 2019).

Antimicrobial Activity

Certain derivatives of 6-(Piperidin-1-yl)pyridine-3-carbonitrile have demonstrated significant antimicrobial activity. Studies have shown that these compounds can induce bacterial cell membrane rupture and disintegration, exhibiting potential as effective antimicrobial agents (Bhat & Begum, 2021).

Synthesis and Characterization

The synthesis and characterization of various 6-(Piperidin-1-yl)pyridine-3-carbonitrile compounds have been reported. These studies often involve confirming the structure of these compounds through various spectroscopic methods and exploring their potential applications in different fields of chemistry and biology (Feng, 2011).

Antibacterial, Antioxidant, and Anti-inflammatory Activities

Some derivatives of 6-(Piperidin-1-yl)pyridine-3-carbonitrile have been synthesized and found to possess antibacterial, antioxidant, and anti-inflammatory activities. These compounds have been shown to be effective against various bacterial strains and exhibit significant antioxidant properties (Hamdi, 2016).

Antiproliferative Activity

Research has been conducted on the antiproliferative activities of 6-indolypyridine-3-carbonitrilile derivatives, synthesized through a multicomponent reaction involving piperidine as a catalyst. These compounds have been evaluated for their effectiveness against various cancer cell lines, demonstrating promising antiproliferative properties (El-Sayed et al., 2014).

Safety And Hazards

Safety and hazard information is crucial for handling and using chemical compounds. Unfortunately, specific safety and hazard information for “6-(Piperidin-1-yl)pyridine-3-carbonitrile” is not available in the retrieved data.


Future Directions

Piperidine derivatives, such as “6-(Piperidin-1-yl)pyridine-3-carbonitrile”, have potential for further exploration given their importance in the pharmaceutical industry12. However, specific future directions for this compound are not available in the retrieved data.


Please note that this analysis is based on the available data and may not be comprehensive due to the limited information on “6-(Piperidin-1-yl)pyridine-3-carbonitrile”. Further research and studies are needed to provide a more detailed analysis.


properties

IUPAC Name

6-piperidin-1-ylpyridine-3-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13N3/c12-8-10-4-5-11(13-9-10)14-6-2-1-3-7-14/h4-5,9H,1-3,6-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FOETXRQFXRLQGP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C2=NC=C(C=C2)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90640974
Record name 6-(Piperidin-1-yl)pyridine-3-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90640974
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

187.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-(Piperidin-1-yl)pyridine-3-carbonitrile

CAS RN

501378-38-7
Record name 6-(Piperidin-1-yl)pyridine-3-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90640974
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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